molecular formula C9H19NO3 B8138431 tert-butyl N-[(2R)-1-hydroxypropan-2-yl]-N-methylcarbamate

tert-butyl N-[(2R)-1-hydroxypropan-2-yl]-N-methylcarbamate

Cat. No.: B8138431
M. Wt: 189.25 g/mol
InChI Key: WEPXAYUSJHQWOO-SSDOTTSWSA-N
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Description

tert-Butyl N-[(2R)-1-hydroxypropan-2-yl]-N-methylcarbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and biological applications. This compound is characterized by the presence of a tert-butyl group, a hydroxypropan-2-yl group, and a methylcarbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R)-1-hydroxypropan-2-yl]-N-methylcarbamate can be achieved through several methods. One common approach involves the reaction of tert-butyl carbamate with an appropriate alcohol under acidic or basic conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol attacks the carbonyl carbon of the carbamate, leading to the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound can be optimized using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(2R)-1-hydroxypropan-2-yl]-N-methylcarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the tert-butyl group and the hydroxypropan-2-yl group makes it susceptible to selective hydroxylation and other functional group transformations .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butyl group can lead to the formation of primary alcohols .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(2R)-1-hydroxypropan-2-yl]-N-methylcarbamate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various carbamate derivatives and other functionalized compounds .

Biology: In biological research, this compound is utilized in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways. Its unique structure allows for selective interactions with specific enzymes and proteins .

Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug development, particularly in the design of enzyme inhibitors and other bioactive molecules .

Industry: Industrially, this compound finds applications in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl-N-methylcarbamate
  • Methyl carbamate
  • Phenyl carbamate

Comparison: Compared to other similar compounds, tert-butyl N-[(2R)-1-hydroxypropan-2-yl]-N-methylcarbamate exhibits unique properties due to the presence of the hydroxypropan-2-yl group. This group imparts additional reactivity and selectivity, making it suitable for specific applications in chemistry and biology . The tert-butyl group also contributes to its stability and resistance to hydrolysis, enhancing its utility in various industrial processes .

Properties

IUPAC Name

tert-butyl N-[(2R)-1-hydroxypropan-2-yl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-7(6-11)10(5)8(12)13-9(2,3)4/h7,11H,6H2,1-5H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPXAYUSJHQWOO-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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